[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-hydroxyethyl oleate involves the esterification of oleic acid (9-octadecenoic acid) with ethylene glycol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions and purification steps would be necessary for industrial-scale production.
Chemical Reactions Analysis
2-hydroxyethyl oleate can undergo various chemical reactions:
Ester Hydrolysis: Under alkaline conditions, it can hydrolyze back to oleic acid and ethylene glycol.
Oxidation: It is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.
Reduction: Reduction of the double bond in the oleic acid portion can yield saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions.
Common reagents and conditions depend on the specific reaction type. Major products include hydrolyzed oleic acid, reduced derivatives, and oxidized forms.
Scientific Research Applications
2-hydroxyethyl oleate finds applications in:
Cosmetics: As an emulsifier and skin-conditioning agent.
Pharmaceuticals: In drug delivery systems due to its amphiphilic nature.
Biomedical Research: Studied for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its amphiphilic nature suggests interactions with cell membranes, enzymes, and signaling pathways. Further studies are needed to elucidate specific molecular targets.
Comparison with Similar Compounds
2-hydroxyethyl oleate is unique due to its combination of a hydroxyl group and an ammonium cation. Similar compounds include other fatty acid esters, but few possess both functional groups simultaneously.
Properties
Molecular Formula |
C22H43NO4 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium;acetate |
InChI |
InChI=1S/C20H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17-18-22)20(21)23;1-2(3)4/h9-10,19,22H,2-8,11-18H2,1H3,(H2,21,23);1H3,(H,3,4)/b10-9-; |
InChI Key |
OXALCJALRZOQKS-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
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